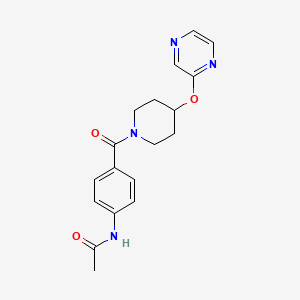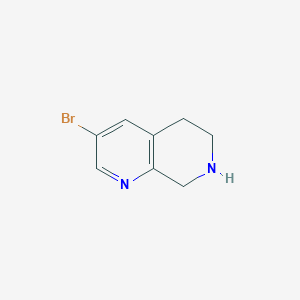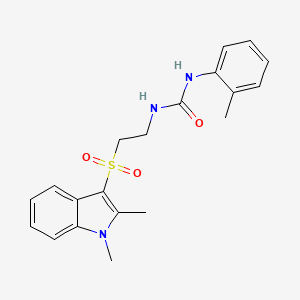
N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide , commonly referred to as Pyridine-2-carboxylic acid , is a fascinating compound with diverse properties. It is an endogenous metabolite of L-tryptophan, exhibiting a wide range of effects within the body. These effects include neuroprotective, immunological, and anti-proliferative activities . The biosynthesis route involves enzymatic oxidation of 3-hydroxyanthranilic acid, leading to the production of pyridine-2-carboxylic acid (P2CA) .
Synthesis Analysis
The green synthesis of pyrazolo[3,4-b]quinolinones can be achieved using P2CA as a green and efficient catalyst. In a multi-component reaction involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, pyrazolo[3,4-b]quinolinones are selectively produced with excellent yields (ranging from 84% to 98%). The recyclability of the catalyst has also been investigated .
Molecular Structure Analysis
The molecular formula of This compound is C₁₇H₁₈N₄O₂ . Its IUPAC Standard InChI is: InChI=1S/C17H18N4O2/c18-16(21)10-20-9-7-19-8-11-1-2-12(13(3-11)17(19)22)15(20)14-5-4-6-23-14/h1-6,15H,7-10H2,(H,18,21). The compound’s molecular weight is approximately 314.35 g/mol .
Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]quinolinones involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, catalyzed by P2CA. The reaction proceeds through a carbocation intermediate, and the electronic effects of various substituents in aromatic rings play a crucial role .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Crystal Structure
The synthesis and characterization of compounds structurally related to N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide have been thoroughly explored. For instance, the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved coupling reactions, crystallized using a toluene and methanol mixture. Its structure was confirmed by various analyses including FTIR, NMR, and single-crystal X-ray diffraction, indicating a detailed understanding of its molecular framework (Nayak et al., 2014).
Novel Coordination Complexes
Research into pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting the potential utility of pyrazole-acetamide derivatives in developing antioxidative agents (Chkirate et al., 2019).
Applications in Material Science and Pharmacology
Antioxidant and Anticancer Properties
Compounds containing the pyrazin-2-yloxy motif have been evaluated for their antioxidant and anticancer activities. For example, a study on fluoro-substituted benzo[b]pyran derivatives, which share structural similarities with this compound, demonstrated significant anti-lung cancer activity at low concentrations, suggesting the potential for these compounds in cancer therapy (Hammam et al., 2005).
Chemoselective Acetylation
The chemoselective monoacetylation of amino groups, related to the synthesis of N-(2-hydroxyphenyl)acetamide, highlights the compound's role as an intermediate in synthesizing antimalarial drugs. This process, utilizing Novozym 435 as a catalyst, underscores the chemical versatility and potential pharmaceutical applications of acetamide derivatives (Magadum & Yadav, 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)21-15-4-2-14(3-5-15)18(24)22-10-6-16(7-11-22)25-17-12-19-8-9-20-17/h2-5,8-9,12,16H,6-7,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQLCGBUOXQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2892490.png)
![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)



![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)


